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molecular formula C11H13NO2 B2436317 Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate CAS No. 597562-79-3

Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate

Cat. No. B2436317
M. Wt: 191.23
InChI Key: BDMQUHKEECRIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07799933B2

Procedure details

1,2,3,4-Tetrahydro-quinoline-7-carboxylic acid methyl ester was obtained as follows: To a solution of his (pentamethyl-cyclopentadiene iridium dichloride) (32 mg, 0.02 equiv.) in a degassed mixture of isopropanol (9.5 ml) and water (0.5 ml) was added quinoline-7-carboxylic acid methyl ester (374 mg, 2.00 mmol) and perchloric acid (70% in water, 0.02 ml, 0.1 equiv.). The mixture was stirred at 85° C. for 17 hours, then the solvents were evaporated. The residue was purified by flash chromatography (heptane/ethyl acetate gradient), yielding 1,2,3,4-tetrahydro-quinoline-7-carboxylic acid methyl ester as a white solid, 305 mg (80%). MS (ISP): m/e=192.4 (M+H+); δII (300 MHz; CDCl3) 7.23 (1H, d), 7.13 (1H, s), 6.98 (1H, d), 3.86 (3H, s), 2.52 (2H, m), 3.32 (2H, t), 2.79 (2H, t), 1.94 (2H, m).
Quantity
374 mg
Type
reactant
Reaction Step One
Quantity
0.02 mL
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(C)C.[CH3:5][O:6][C:7]([C:9]1[CH:18]=[C:17]2[C:12]([CH:13]=[CH:14][CH:15]=[N:16]2)=[CH:11][CH:10]=1)=[O:8].Cl(O)(=O)(=O)=O>[Ir](Cl)Cl.CC1C(C)=C(C)C(C)=C1C.O>[CH3:5][O:6][C:7]([C:9]1[CH:18]=[C:17]2[C:12]([CH2:13][CH2:14][CH2:15][NH:16]2)=[CH:11][CH:10]=1)=[O:8] |f:3.4|

Inputs

Step One
Name
Quantity
374 mg
Type
reactant
Smiles
COC(=O)C1=CC=C2C=CC=NC2=C1
Name
Quantity
0.02 mL
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Step Two
Name
Quantity
9.5 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ir](Cl)Cl.CC1C(=C(C(=C1C)C)C)C
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 85° C. for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvents were evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (heptane/ethyl acetate gradient)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
COC(=O)C1=CC=C2CCCNC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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